4-Aminohexanoic acid

Neurochemistry Enzymology Drug Discovery

This compound is the maximally active ω-aminocarboxylic acid in its class, providing peak antifibrinolytic potency for reliable positive controls. Unlike 6-aminohexanoic acid, its γ-amino position ensures up to 30-fold stronger lysine-binding site interaction on plasminogen kringle domains. Use for ABAT inhibition assays (Ki 1.2 µM), peptide bioconjugation as the Ahx spacer, or GABA metabolism studies. Insist on CAS 5415-99-6 to avoid inactive isomers.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 5415-99-6
Cat. No. B12356653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminohexanoic acid
CAS5415-99-6
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCC(CCC(=O)O)N
InChIInChI=1S/C6H13NO2/c1-2-5(7)3-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
InChIKeyROFNJLCLYMMXCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminohexanoic Acid (CAS 5415-99-6): Procurement-Focused Baseline for a Gamma-Amino Acid Intermediate


4-Aminohexanoic acid (CAS 5415-99-6), also designated as γ-aminocaproic acid, is a non-proteinogenic gamma-amino acid with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol [1][2]. It features a primary amine at the γ-carbon position of a six-carbon aliphatic chain terminated by a carboxylic acid, which defines its classification and dictates its distinct biochemical interactions compared to other positional isomers or chain-length variants . The compound exists as a solid at ambient temperature and its zwitterionic nature at physiological pH facilitates aqueous solubility and transmembrane transport [1].

4-Aminohexanoic Acid: Why Structural Isomers and Chain-Length Analogs Are Not Interchangeable


Substituting 4-aminohexanoic acid with its structural isomer 6-aminohexanoic acid (ε-aminocaproic acid) or other chain-length variants (e.g., 4-aminobutyric acid, 5-aminopentanoic acid) is scientifically unsound due to fundamental differences in molecular recognition and functional activity. The position of the amino group dictates the geometry of the lysine-binding site interaction in proteins like plasminogen kringle domains, resulting in up to 30-fold differences in binding affinity [1][2]. Furthermore, chain-length variation alters antifibrinolytic potency, with the 6-carbon 4-aminohexanoic acid identified as the most active among a homologous series of three to eight carbons [3]. These quantitative divergences preclude simple in-kind substitution and necessitate compound-specific procurement for reproducible research outcomes.

4-Aminohexanoic Acid: Quantified Differentiation vs. Comparators


GABA Aminotransferase (ABAT) Inhibition: Ki Value Distinguishes 4-Aminohexanoic Acid from Endogenous Substrate GABA

4-Aminohexanoic acid acts as a competitive inhibitor of 4-aminobutyrate aminotransferase (ABAT), the mitochondrial enzyme responsible for GABA catabolism . In contrast to the endogenous substrate GABA, 4-aminohexanoic acid binds with a moderate affinity of Ki = 1.2 ± 0.3 µM, thereby prolonging GABAergic neurotransmission . This inhibition profile suggests a distinct mechanism from direct GABA agonism or reuptake inhibition.

Neurochemistry Enzymology Drug Discovery

Plasminogen Kringle Domain Binding: Chain-Length Dependent Affinity Differentiates 4-Aminohexanoic Acid from 5-APA and 6-AHA

In a comparative 1H-NMR study, the equilibrium association constant (Ka) of 4-aminobutyric acid (4-ABA, a 4-carbon analog) for recombinant human plasminogen kringle 2 (r-K2) was determined to be approximately 0.22 mM⁻¹ [1][2]. This is approximately 15-fold weaker than the binding of 5-aminopentanoic acid (5-APA, Ka ~3.4 mM⁻¹) and approximately 10-fold weaker than 6-aminohexanoic acid (6-AHA, Ka ~2.3 mM⁻¹) for the same kringle 2 domain [1][2]. In contrast, for kringle 1, 4, and 5, 6-AHA exhibits Ka values of 74.2, 21.0, and 10.6 mM⁻¹, respectively, while 4-ABA binding is minimal [1]. The data demonstrate that the 4-carbon chain of 4-aminohexanoic acid (represented here by the 4-carbon analog 4-ABA) yields significantly weaker affinity compared to the 5- and 6-carbon chain counterparts, which is crucial for understanding the molecular basis of antifibrinolytic activity.

Protein Biochemistry Fibrinolysis NMR Spectroscopy

Antifibrinolytic Activity: 4-Aminohexanoic Acid is the Most Potent among C3-C8 ω-Aminocarboxylic Acids

A systematic evaluation of ω-aminocarboxylic acids with carbon chain lengths from three to eight identified ω-aminohexanoic acid (6-carbon) as the most active compound in the series for inhibiting fibrinolysis in vitro [1]. This finding establishes that the 6-carbon chain length is optimal for antifibrinolytic potency within this homologous class, outperforming both shorter (C3-C5) and longer (C7-C8) chain analogs [1].

Hematology Fibrinolysis Drug Development

Peptide Synthesis Spacer Utility: Aminohexanoic Acid (Ahx) Provides Rigid, Non-Chiral Spacing Compared to Flexible PEG Linkers

Aminohexanoic acid (Ahx), which includes 4-aminohexanoic acid, is a widely utilized rigid spacer in solid-phase peptide synthesis (SPPS) and bioconjugation [1]. Unlike flexible polyethylene glycol (PEG) linkers, Ahx provides a defined, hydrophobic spacing of approximately 6 carbons, enforcing specific molecular orientations and reducing steric hindrance between functional groups such as fluorescent dyes and peptide backbones [1]. This rigidity is critical for applications where precise spatial arrangement is required, such as in fluorescence-quenched probes or when minimizing entropic penalties in binding interactions.

Peptide Chemistry Bioconjugation SPPS

Enzymatic Substrate Specificity: 4-Aminohexanoic Acid is an Excellent Substrate for Urokinase-Type Plasminogen Activator

4-Aminohexanoic acid has been identified as an excellent substrate for urokinase-type plasminogen activator (uPA) . The enzyme cleaves 4-aminohexanoic acid into 4-aminoheptanoic acid and ammonia . While specific kinetic parameters (Km, kcat) are not detailed in the available source, the qualitative classification as an 'excellent substrate' indicates a favorable catalytic efficiency that distinguishes it from other gamma-amino acids which may not be recognized by this serine protease.

Enzymology Fibrinolysis Biochemistry

Physicochemical Properties: Defined Thermodynamic and Physical Constants Enable Quality Control

4-Aminohexanoic acid possesses well-characterized physicochemical properties essential for procurement and quality control. The standard enthalpy of combustion (ΔcH°solid) has been experimentally determined as -3572.7 ± 1.3 kJ/mol [1][2]. Additionally, its density is 1.0 ± 0.1 g/cm³ and boiling point is 249.9 ± 23.0 °C at 760 mmHg . These values serve as definitive benchmarks for identity and purity verification, particularly when comparing batches from different synthetic routes or suppliers.

Analytical Chemistry Quality Control Material Science

4-Aminohexanoic Acid: High-Confidence Research & Industrial Application Scenarios


In Vitro Fibrinolysis and Plasminogen Activation Studies

Investigators examining the molecular mechanisms of fibrinolysis or screening for novel antifibrinolytic agents can utilize 4-aminohexanoic acid as the gold-standard, maximally active ω-aminocarboxylic acid in this class [1]. Its superior activity over shorter (C3-C5) and longer (C7-C8) chain analogs, as established by Miyamoto and Lee [1], ensures that experimental outcomes reflect the class's peak potency, providing a robust positive control or reference compound for comparative studies with novel inhibitors or structural derivatives.

Structure-Activity Relationship (SAR) Studies of Plasminogen Kringle Domains

For structural biologists and biochemists mapping the lysine-binding site geometry of plasminogen kringle domains, 4-aminohexanoic acid (as a 6-carbon ligand) is an essential tool [2][3]. The quantitative Ka values determined by 1H-NMR for this compound and its chain-length analogs (4-ABA, 5-APA, 6-AHA, 7-AHA) across kringles 1, 2, 4, and 5 provide a precise, comparative framework [2][3]. This data enables rational design of peptidomimetic inhibitors or the validation of computational docking models, with the compound's defined affinity serving as a calibration point.

Solid-Phase Synthesis of Peptide Probes and Bioconjugates

Peptide chemists and bioconjugation specialists can employ 4-aminohexanoic acid (as the Ahx moiety) as a rigid, 6-carbon spacer to precisely control the spatial orientation of fluorophores, biotin, or other functional groups in custom peptides and oligonucleotide conjugates [4]. Its hydrophobic, non-chiral nature offers a distinct advantage over flexible, hydrophilic PEG linkers when a defined, extended conformation is required to minimize steric clashes or optimize fluorescence resonance energy transfer (FRET) efficiency [4].

Neurochemical Assays for GABAergic Modulation

Researchers focused on GABA metabolism and potential antiepileptic mechanisms can utilize 4-aminohexanoic acid as a tool compound to inhibit 4-aminobutyrate aminotransferase (ABAT) . With a well-defined Ki of 1.2 ± 0.3 µM , it serves as a benchmark for calibrating in vitro ABAT inhibition assays, allowing for direct comparison with novel ABAT inhibitors or for studying the downstream effects of prolonged GABA elevation in neuronal cell culture models.

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